Iron dinicotinate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

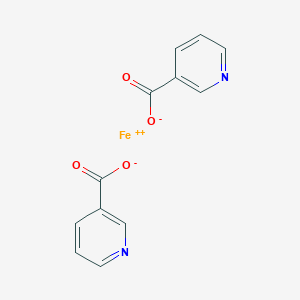

iron(2+);pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Fe/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSOHEBQPQLNCI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FeN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-67-6 (Parent), 15438-31-0 (Parent) | |

| Record name | Ferrous nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40145944 | |

| Record name | Ferrous nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-13-4 | |

| Record name | Ferrous nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron dinicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X09DF94BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Advanced Preparation of Iron Dinicotinate

Established and Novel Synthetic Routes for Iron Dinicotinate Complex Formation

The formation of this compound complexes can be achieved through several synthetic strategies, each with its own mechanistic basis and influence on the final product. These methods range from the direct reaction of iron sources with nicotinic acid to more complex ligand exchange and derivatization approaches.

Direct Complexation Methods and Their Mechanistic Underpinnings

Direct complexation is a common method for the synthesis of this compound. This typically involves the reaction of an iron salt or iron powder with nicotinic acid in a suitable solvent system. Hydrothermal synthesis has proven to be a particularly effective technique for obtaining crystalline this compound.

In a typical hydrothermal synthesis, iron powder and nicotinic acid are heated in water within a sealed, Teflon-lined autoclave. dsmz.deflybase.orgfishersci.ca The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid group of nicotinic acid to form the nicotinate (B505614) anion. This anion then acts as a ligand, coordinating with the iron(II) ions generated in situ. The coordination process involves the formation of bonds between the iron center and the nitrogen atom of the pyridine (B92270) ring as well as the oxygen atoms of the carboxylate group. dsmz.deflybase.orgfishersci.ca

The mechanistic underpinning of this process lies in the principles of coordination chemistry. The iron atom, with its available d-orbitals, acts as a Lewis acid, while the nicotinate ligand, with its electron-donating nitrogen and oxygen atoms, acts as a Lewis base. Under hydrothermal conditions, the reactants have sufficient energy to overcome the activation barrier for the formation of the coordination polymer. The slow cooling of the reaction mixture allows for the gradual and ordered assembly of the iron centers and nicotinate ligands into a stable, crystalline, three-dimensional network. dsmz.deflybase.orgfishersci.ca The resulting structure is often a polymeric network where the nicotinate ligands bridge multiple iron centers. dsmz.deflybase.orgfishersci.ca

One reported structure of this compound synthesized via hydrothermal methods reveals a complex polymeric three-dimensional network. In this structure, the nicotinate groups exhibit two distinct bridging modes. One nicotinate group chelates to one iron atom through its carboxylate oxygen atoms (O,O'-chelation) and binds to another iron atom via its nitrogen atom. A second nicotinate group acts as a bridge between three iron atoms, coordinating through its nitrogen and both oxygen atoms. dsmz.deflybase.orgfishersci.ca This results in an iron atom with an octahedral coordination geometry. dsmz.deflybase.orgfishersci.ca

| Reactants | Solvent | Reaction Conditions | Product |

| Iron powder, Nicotinic acid | Water | 423 K for 3 days in a Teflon-lined Parr bomb, followed by slow cooling. dsmz.deflybase.orgfishersci.ca | Yellow, block-shaped crystals of anhydrous this compound. dsmz.deflybase.orgfishersci.ca |

Ligand Exchange and Derivatization Strategies for Dinicotinate in Iron Complex Synthesis

Ligand exchange, or substitution, presents an alternative pathway for the synthesis of iron complexes, which can be conceptually applied to this compound. expertcorps.runih.govwiley-vch.descirp.org This method involves the replacement of existing ligands in a coordination complex with new ones. nih.gov For the synthesis of this compound, this would entail starting with a labile iron complex, one with weakly bound ligands, and introducing nicotinic acid or a nicotinate salt. The nicotinate ligand would then displace the original ligands to form the more stable this compound complex. nih.gov The driving force for this reaction is often the formation of a thermodynamically more stable product. nih.gov For instance, aqua ligands in a hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, can be substituted by other ligands. expertcorps.runih.gov

Derivatization of the nicotinic acid ligand is another advanced strategy to create novel iron complexes with tailored properties. By modifying the chemical structure of nicotinic acid, researchers can influence the coordination behavior of the ligand and the resulting architecture of the complex. For example, the synthesis of an iron(II) coordination polymer with 2-mercaptonicotinic acid (H₂mna) has been reported. sci-hub.sesci-hub.se In this case, the presence of the thiol group in addition to the carboxyl and pyridyl functionalities offers different coordination possibilities, leading to a one-dimensional chain-like structure bridged by iron(II) ions and sulfur atoms. sci-hub.sesci-hub.se

Similarly, the use of nicotinic acid hydrazide to form Schiff base ligands that subsequently coordinate with metal ions, including potentially iron, demonstrates how derivatization can lead to multidentate ligands with different coordination modes. mocedes.org These strategies highlight the versatility of using modified nicotinic acid derivatives to access a wider range of iron coordination polymers with unique structural and functional attributes.

Influence of Reaction Conditions on this compound Stereochemistry and Yield

Hydrothermal synthesis is a prime example of how reaction conditions can be controlled to influence the outcome. The use of aqueous conditions in hydrothermal synthesis has been shown to yield anhydrous this compound. dsmz.deflybase.orgfishersci.ca This is in contrast to syntheses under ambient aqueous conditions which may result in water-coordinated compounds, such as tetraaquadinicotinatoiron(II). dsmz.deflybase.orgfishersci.ca The high temperature and pressure of the hydrothermal method favor the exclusion of water molecules from the coordination sphere of the iron center, leading to a more condensed and anhydrous polymeric structure.

The choice of iron precursor can also dictate the oxidation state of the iron in the final complex. While the reaction between iron powder and nicotinic acid yields an iron(II) complex, starting with an iron(III) source like iron(III) oxide (Fe₂O₃) in the synthesis of an iron(II) complex with 2-mercaptonicotinic acid demonstrates that in situ redox reactions can occur under hydrothermal conditions. sci-hub.sesci-hub.se

The following table summarizes the influence of different reaction conditions on the synthesis of iron-nicotinate-related complexes:

| Reaction Condition | Influence | Example |

| Synthesis Method | Determines whether the product is anhydrous or hydrated. | Hydrothermal synthesis yields anhydrous this compound, while aqueous synthesis at ambient conditions can produce tetraaquadinicotinatoiron(II). dsmz.deflybase.orgfishersci.ca |

| Temperature and Pressure | Affects crystallinity, phase purity, and can drive the formation of specific polymorphs. Higher temperatures in hydrothermal synthesis favor the formation of dense, anhydrous structures. dsmz.deflybase.orgfishersci.ca | Heating at 423 K is used to obtain crystalline this compound. dsmz.deflybase.orgfishersci.ca |

| Solvent | The solvent system can influence the solubility of reactants and the nucleation and growth of the coordination polymer. | Water is a common solvent in the hydrothermal synthesis of this compound. dsmz.deflybase.orgfishersci.ca |

| Iron Precursor | The oxidation state of the iron precursor can determine the final oxidation state of the iron in the complex, though in situ redox reactions are possible. | Iron powder (Fe(0)) leads to an iron(II) complex. dsmz.deflybase.orgfishersci.ca Fe₂O₃ (Fe(III)) can be used to synthesize an iron(II) complex via an in situ redox reaction. sci-hub.sesci-hub.se |

| Ligand-to-Metal Ratio | Can influence the coordination number and the dimensionality of the resulting polymeric structure. | A 2:1 molar ratio of nicotinic acid to iron powder is used in the hydrothermal synthesis of this compound. dsmz.deflybase.orgfishersci.ca |

| Cooling Rate | A slow cooling rate promotes the growth of larger, higher-quality crystals. | A cooling rate of 10 K per hour is used in the hydrothermal synthesis to obtain block-shaped crystals. dsmz.de |

Precursor Design and Ligand Engineering for Tailored this compound Synthesis

The rational design of both the metal precursor and the organic ligand is a sophisticated approach to control the synthesis of this compound and related metal-organic frameworks (MOFs). This strategy allows for the deliberate tailoring of the final material's structure and properties.

The choice of the iron precursor is a critical parameter in the synthesis of iron-based MOFs. nih.govrsc.org Different iron salts, such as iron(II) chloride (FeCl₂) or iron(III) chloride (FeCl₃), or even iron oxides, can be employed. nih.govchemistryviews.org The precursor's oxidation state, counter-ion, and solubility all play a role in the reaction kinetics and the final structure of the coordination polymer. nih.gov For instance, the use of bimetallic precursors, such as [Fe₂M(μ₃-O)(CH₃COO)₆], has been explored in the synthesis of other MOFs to create materials with mixed metal nodes, which can enhance properties like chemical stability. nih.gov This concept could be extended to the synthesis of this compound to introduce additional functionalities.

Comprehensive Structural Elucidation and Spectroscopic Characterization of Iron Dinicotinate

Advanced Spectroscopic Probes for Iron Dinicotinate Molecular and Electronic Structure

Infrared and Raman Vibrational Spectroscopy for Ligand-Metal Coordination Analysis

Vibrational spectroscopy is a powerful tool for probing the coordination of the nicotinate (B505614) ligand to the iron center. Both infrared (IR) and Raman spectroscopy provide information on the vibrational modes of the molecule, with specific bands being highly sensitive to changes in bond strength and symmetry upon complexation.

In the context of this compound, the most informative regions of the vibrational spectra are those corresponding to the carboxylate group (COO⁻) and the pyridine (B92270) ring vibrations of the nicotinate ligand. Upon deprotonation of nicotinic acid to nicotinate and its subsequent coordination to an iron ion, significant shifts in the vibrational frequencies of these groups are expected.

The coordination mode of the carboxylate group can be determined by analyzing the separation (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies. The free nicotinate ion exhibits a characteristic separation, and this value changes depending on whether the carboxylate acts as a monodentate, bidentate chelating, or bidentate bridging ligand. For instance, in many metal nicotinate complexes, the coordination is bidentate through the carboxylic oxygen atoms. oatext.com

Furthermore, the vibrations of the pyridine ring are perturbed by the coordination to the iron atom. Changes in the positions of the C-C and C-H ring vibrations indicate the involvement of the pyridine nitrogen in coordination, which can be further confirmed by the appearance of new bands in the far-IR region corresponding to Fe-N and Fe-O stretching vibrations. researchgate.netcapes.gov.br Studies on various metal nicotinates show that the ionic potential of the metal is a key parameter influencing the structure of the ligand and the wavenumber of selected bands. oatext.comresearchgate.net

Table 1: Expected Vibrational Band Shifts in this compound Compared to Nicotinic Acid/Nicotinate Anion

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination to Iron | Rationale |

|---|---|---|---|---|

| Carboxylate | Asymmetric Stretch (νₐₛ(COO⁻)) | ~1610-1550 | Shift to lower or higher frequency | Depends on coordination mode (monodentate, bidentate, bridging) |

| Carboxylate | Symmetric Stretch (νₛ(COO⁻)) | ~1420-1380 | Shift to lower or higher frequency | Depends on coordination mode; Δν is diagnostic |

| Pyridine Ring | Ring Stretching | ~1600-1450 | Shift to higher frequency | Coordination of pyridine N to Fe alters ring electron density |

| Metal-Ligand | Fe-O Stretch | Not present | Appearance of new band(s) | Direct evidence of iron-oxygen bond formation |

| Metal-Ligand | Fe-N Stretch | Not present | Appearance of new band(s) | Direct evidence of iron-nitrogen bond formation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dinicotinate Ligand Conformation and Dynamics

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. However, its application to this compound is complicated by the fact that iron(II) and iron(III) complexes are often paramagnetic. The presence of unpaired electrons in a paramagnetic center leads to significant isotropic (hyperfine) shifts in the NMR signals of nearby nuclei and substantial line broadening, making the spectra more complex to interpret than those of diamagnetic compounds. acs.orgacs.org

For a high-spin iron(II) complex, the ¹H NMR spectrum is expected to show peaks spread over a very wide chemical shift range, potentially from +150 to -60 ppm. acs.org Despite these challenges, modern NMR techniques, including 2D methods like COSY and NOESY, can be employed to assign these paramagnetically shifted resonances. acs.orgnih.gov

Key information obtainable from the NMR spectrum of this compound includes:

Assignment of Ligand Protons: By comparing the spectrum to that of the free ligand and using 2D correlation techniques, it is possible to assign the resonances to specific protons on the nicotinate ring. For example, studies on ferric leghemoglobin complexed with nicotinate have successfully assigned the hyperfine shifted resonances. nih.gov

Ligand Conformation: The magnitude of the paramagnetic shift and the T₁ relaxation times are dependent on the distance of the proton from the paramagnetic iron center. Protons closer to the iron will experience larger shifts and shorter T₁ values. This relationship allows for the mapping of the ligand's orientation relative to the metal ion. acs.org

Fluxional Processes: Variable-temperature NMR studies can reveal dynamic processes, such as the interchange of different ligand conformations or binding modes, by observing the coalescence of NMR signals at higher temperatures. acs.org

Due to the paramagnetic nature of the iron center, obtaining high-resolution ¹³C NMR spectra is even more challenging but can provide complementary information. Density functional theory (DFT) calculations have become a valuable tool in predicting and interpreting the NMR spectra of paramagnetic iron complexes, aiding in both structural elucidation and the determination of the ground spin state. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron Oxidation State and Spin State Determination

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. It is therefore highly suited for studying paramagnetic iron complexes like this compound. The EPR spectrum provides critical information about the oxidation state, spin state, and the symmetry of the coordination environment of the iron center.

High-spin iron(II) (Fe²⁺, 3d⁶, S=2) is a non-Kramers ion. Due to large zero-field splitting (ZFS), which lifts the degeneracy of the spin levels even in the absence of a magnetic field, these complexes are often "EPR-silent" at conventional X-band frequencies (~9.5 GHz). nationalmaglab.orgresearchgate.net However, they can be effectively studied using high-frequency and high-field EPR (HFEPR). researchgate.netacs.org

The HFEPR spectrum of a high-spin Fe(II) complex is characterized by the axial (D) and rhombic (E) zero-field splitting parameters. The analysis of HFEPR data can yield a precise set of spin Hamiltonian parameters (D, E, and g-values). acs.org For instance, a pseudo-octahedral high-spin Fe(II) complex was found to have a large, positive D value of +12.427 cm⁻¹. acs.org These parameters are a sensitive probe of the electronic structure and the geometry of the iron coordination sphere.

In contrast, high-spin iron(III) (Fe³⁺, 3d⁵, S=5/2) is a Kramers ion and typically gives a strong EPR signal. The features of the EPR spectrum (e.g., signals at g ≈ 4.3 and g ≈ 9.7 for rhombic and axial systems, respectively) can provide detailed information about the symmetry of the ligand field around the Fe³⁺ ion.

Mössbauer Spectroscopy for Iron Coordination Environment and Electronic Structure

⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful technique for studying iron-containing compounds, as it is highly sensitive to the local chemical environment of the iron nucleus. It provides precise information on the oxidation state, spin state, and site symmetry of the iron atoms. carleton.edu

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋). libretexts.org

Isomer Shift (δ): This parameter is related to the s-electron density at the iron nucleus and is highly diagnostic of the oxidation state. High-spin Fe(II) complexes typically exhibit larger, more positive isomer shifts than high-spin Fe(III) complexes due to differences in d-electron shielding. libretexts.org For high-spin Fe(II) compounds, δ values are generally in the range of +0.9 to +1.3 mm/s (relative to α-Fe at room temperature), while for high-spin Fe(III), they are typically +0.3 to +0.5 mm/s.

Quadrupole Splitting (ΔE₋): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero ΔE₋ indicates a distorted coordination environment (i.e., lower than cubic symmetry). The magnitude of the splitting provides information about the symmetry and electronic structure of the iron site. High-spin Fe(II) complexes often show large quadrupole splitting due to the unpaired electron in the t₂₉ orbital creating a significant electric field gradient. uni-bielefeld.de

For this compound, assuming a high-spin Fe(II) center in a pseudo-octahedral environment, one would expect a Mössbauer spectrum consisting of a doublet with an isomer shift and quadrupole splitting characteristic of this state.

Table 2: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Iron States

| Iron State | Isomer Shift (δ) (mm/s)* | Quadrupole Splitting (ΔE₋) (mm/s) | Expected for Iron(II) Dinicotinate |

|---|---|---|---|

| High-Spin Fe(II) | +0.9 to +1.3 | 2.0 to 4.0 | A doublet with δ and ΔE₋ in these ranges would confirm a high-spin Fe(II) state in a distorted environment. |

| High-Spin Fe(III) | +0.3 to +0.5 | 0.1 to 0.9 | A doublet with parameters in these ranges would indicate a high-spin Fe(III) state. |

*Relative to α-Fe at room temperature. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like this compound, the absorption bands in the UV-Vis region can be broadly classified into two categories: d-d transitions and charge-transfer (CT) transitions. libretexts.org

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital (e.g., from t₂₉ to e₉ in an octahedral field). According to the Laporte selection rule, d-d transitions are forbidden in centrosymmetric complexes (like perfect octahedral) and are therefore typically weak, with low molar absorptivity (ε < 1000 L mol⁻¹ cm⁻¹). libretexts.orguomustansiriyah.edu.iq For a high-spin d⁶ Fe(II) ion in an octahedral field, a single spin-allowed d-d transition (⁵T₂₉ → ⁵E₉) is expected, which often appears as a broad, weak absorption in the near-infrared or visible region.

Charge-Transfer (CT) Transitions: These are much more intense (ε > 10,000 L mol⁻¹ cm⁻¹) as they are selection-rule allowed. libretexts.org They involve the transfer of an electron between molecular orbitals that are primarily metal-based and those that are primarily ligand-based.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. These are common for metals in high oxidation states with ligands that have available lone pairs (like nicotinate).

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to an empty ligand-based orbital (e.g., the π* orbitals of the pyridine ring). These are common for metals in low oxidation states.

The UV-Vis spectrum of iron(II) dinicotinate would be expected to show intense charge-transfer bands in the UV or blue region of the visible spectrum, and potentially a much weaker d-d band at longer wavelengths. nih.govesrf.fr

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) state of the elements present. carleton.edu When analyzing this compound, XPS can definitively determine the oxidation state of the iron center.

The analysis focuses on the binding energy of core-level electrons, particularly the Fe 2p electrons. The Fe 2p region shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit splitting. The binding energies of these peaks are highly sensitive to the oxidation state of the iron atom; a higher oxidation state generally leads to a higher binding energy. thermofisher.com

Furthermore, the Fe 2p spectra of high-spin iron compounds often exhibit complex multiplet splitting and characteristic "shake-up" satellite features. thermofisher.comresearchgate.net

High-spin Fe(II) compounds show a characteristic satellite feature at a higher binding energy relative to the main Fe 2p₃/₂ peak.

High-spin Fe(III) compounds also show satellite features, but their position and intensity differ from those of Fe(II).

By carefully analyzing the peak positions, the spin-orbit splitting, and the satellite structures in the Fe 2p spectrum, XPS provides an unambiguous determination of the iron oxidation state in this compound. Analysis of the N 1s and O 1s regions can also confirm the chemical environment of the nicotinate ligand and its coordination to the iron center. researchgate.net

X-ray Absorption Near Edge Structure (XANES) for Iron Speciation and Local Environment

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful, element-specific spectroscopic technique used to probe the electronic structure and local coordination environment of a target atom within a molecule. mdpi.comciqtekglobal.com When applied to this compound, a XANES experiment involves tuning a synchrotron-based X-ray source to the energy of the iron K-edge, where an electron from the innermost 1s orbital is excited to unoccupied states. wikipedia.org

The precise energy and features of the absorption edge provide a "fingerprint" of the iron center. researchgate.net Analysis of the pre-edge region and the main absorption edge reveals critical information about the iron's oxidation state (e.g., Fe(II) or Fe(III)) and its coordination geometry (e.g., tetrahedral vs. octahedral). nih.govnih.gov The energy of the K-edge shifts to higher values as the oxidation state of the iron atom increases. researchgate.net Furthermore, the intensity and shape of pre-edge peaks, which correspond to formally forbidden 1s→3d transitions, are highly sensitive to the coordination symmetry; for instance, a more intense pre-edge feature is expected for a non-centrosymmetric environment compared to a centrosymmetric one. nih.gov

| Technique | Purpose for this compound Analysis | Expected Information |

| XANES | Determination of iron's electronic state and local geometry. | - Confirmation of the iron oxidation state (Fe(II) or Fe(III)).- Insight into the coordination number and geometry (e.g., octahedral, tetrahedral).- Information on the metal-ligand covalent interactions. |

Diffraction-Based Structural Determination of Crystalline this compound

Single-Crystal X-ray Diffraction for Absolute Structure and Coordination Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline material. mdpi.com The technique requires a high-quality single crystal of this compound, which is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is used to calculate a three-dimensional map of electron density within the crystal, from which the absolute structure can be determined. usna.edu

For this compound, an SC-XRD analysis would provide unambiguous data on:

The exact coordination geometry around the central iron ion, including bond lengths and angles between the iron and the coordinating atoms of the dinicotinate ligands.

The stoichiometry of the complex, including the number of dinicotinate ligands and any coordinated solvent molecules (e.g., water).

The crystal system, space group, and unit cell parameters.

The arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonding.

Despite the power of this technique for providing foundational structural information, a published single-crystal X-ray structure for this compound is not currently available in scientific databases.

| Technique | Purpose for this compound Analysis | Expected Information |

| Single-Crystal XRD | To determine the precise 3D atomic arrangement. | - Absolute molecular structure.- Iron coordination geometry (e.g., bond lengths, angles).- Unit cell dimensions and space group.- Intermolecular packing and interactions. |

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to analyze polycrystalline (powder) samples. anl.gov It is essential for identifying crystalline phases, determining phase purity, and analyzing the structural properties of a bulk sample. icdd.comesrf.fr In a PXRD experiment, a powdered sample of this compound is exposed to X-rays, and the diffracted intensity is measured as a function of the scattering angle (2θ). anl.gov

The resulting diffraction pattern serves as a unique fingerprint for the crystalline compound. This pattern can be compared to standard databases to confirm the identity of the synthesized this compound. icdd.com Furthermore, PXRD is crucial for assessing the purity of the bulk material, as the presence of crystalline impurities or unreacted starting materials would produce additional peaks in the diffractogram. d-nb.info Analysis of the peak positions can also be used to determine the lattice parameters of the unit cell. esrf.fr

A study on various 3d-metal dinicotinates, including an iron complex, confirmed the formation of a crystalline, hydrated compound with the general formula Fe₂[(C₅NH₃(COO)₂]₃·nH₂O through thermal analysis, but the specific PXRD patterns were not provided. nih.gov

| Technique | Purpose for this compound Analysis | Expected Information |

| PXRD | To identify the crystalline phase and assess the purity of the bulk sample. | - A unique diffraction pattern ("fingerprint") for phase identification.- Confirmation of bulk sample purity by detecting crystalline impurities.- Information on lattice parameters and crystallinity. |

Electron Microscopy and Nanostructural Characterization of this compound Formulations

Transmission Electron Microscopy (TEM) for Particle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the morphology (shape and size) and internal structure of materials at the nanoscale. researchgate.net In a TEM analysis of an this compound formulation, a beam of electrons is transmitted through an ultrathin sample. The interaction of the electrons with the sample is used to form an image. nih.gov

TEM would be invaluable for characterizing nano-particulate or formulated versions of this compound. The analysis would reveal:

The primary particle size and size distribution.

The morphology and shape of the particles (e.g., spherical, rod-like, crystalline).

The presence of aggregation or agglomeration.

For inorganic materials like iron-containing compounds, which are electron-dense, TEM can readily visualize the nanoparticles within a formulation or biological matrix. researchgate.net

Detailed research findings from TEM analysis specifically for this compound formulations are not available in the current literature.

| Technique | Purpose for this compound Analysis | Expected Information |

| TEM | To visualize nanoparticle size, shape, and distribution. | - High-resolution images of individual particles.- Data on particle morphology (shape).- Particle size distribution analysis.- Assessment of particle aggregation. |

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Surface Topography and Elemental Mapping

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are complementary techniques that are often used together to provide information on the surface topography and elemental composition of a sample.

For an this compound sample, SEM would produce high-resolution images of the material's surface by scanning it with a focused beam of electrons. This would reveal details about the sample's texture, shape, and the morphology of micro or macro-sized particles. ciqtekglobal.com

Simultaneously, the electron beam's interaction with the sample generates characteristic X-rays from the atoms present. esrf.fr The EDS detector measures the energy of these X-rays to identify the elements in the sample and their relative abundance. researchgate.net An EDS analysis of this compound would be expected to produce a spectrum with characteristic peaks for iron (Fe), carbon (C), nitrogen (N), and oxygen (O), confirming the elemental composition. EDS can also be used to create elemental maps, showing the spatial distribution of these elements across the sample's surface.

Specific SEM images and EDS spectra for this compound have not been reported in the accessible scientific literature.

| Technique | Purpose for this compound Analysis | Expected Information |

| SEM | To image the surface morphology and texture of the bulk material. | - High-resolution images of the sample surface.- Information on particle shape, size, and texture. |

| EDS | To determine the elemental composition and distribution. | - Qualitative and quantitative elemental analysis.- Confirmation of the presence of Iron, Carbon, Nitrogen, and Oxygen.- Elemental maps showing the distribution of constituent elements. |

Analytical Ultracentrifugation and Dynamic Light Scattering for Solution-State Hydrodynamic Characterization of this compound

The behavior of this compound complexes in solution, including their size, shape, and propensity for aggregation, can be thoroughly investigated using Analytical Ultracentrifugation (AUC) and Dynamic Light Scattering (DLS). These techniques are powerful tools for characterizing macromolecules and nanoparticles in their native solution state. nih.govparticletechlabs.commdpi.comnih.gov

Analytical Ultracentrifugation (AUC)

AUC measures the sedimentation of molecules under the influence of a strong centrifugal force. beckman.com In a sedimentation velocity (SV-AUC) experiment, a solution of the sample is subjected to high rotor speeds, and the rate at which the molecules move away from the center of rotation is monitored over time using optical systems (absorbance, interference, or fluorescence). beckman.commhh.de This sedimentation rate is related to the molecule's size, shape, and mass, as well as the solvent's density and viscosity. nih.gov

For this compound, SV-AUC could provide detailed insights into:

Homogeneity and Polydispersity: The technique can distinguish between different species in a sample, such as monomers, dimers, or higher-order aggregates, providing a distribution of sedimentation coefficients. nih.gov This would be crucial for assessing the purity and stability of a synthesized this compound sample.

Molecular Weight: The data from SV-AUC experiments can be analyzed to determine the molar mass of the sedimenting species, confirming the oligomeric state of the complex in solution. mhh.de

Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. particletechlabs.commdpi.com The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. wyatt.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. particletechlabs.com

Application of DLS to an aqueous solution of this compound would yield:

Hydrodynamic Diameter (Z-average): This is the primary value obtained from DLS, representing the intensity-weighted mean hydrodynamic size of the particles in the sample. nih.gov It provides a quick assessment of the average particle size.

Polydispersity Index (PDI): The PDI is a measure of the width of the particle size distribution. nih.gov A low PDI value indicates a monodisperse sample with particles of a uniform size, while a high PDI suggests a polydisperse or aggregated sample.

Stability Analysis: DLS can be used to monitor changes in particle size over time, under varying conditions (e.g., pH, temperature, ionic strength), to assess the colloidal stability of the this compound complex and its susceptibility to aggregation. mdpi.com

While direct experimental data for this compound is not available, a hypothetical dataset for a solution-state characterization is presented below for illustrative purposes.

Table 1: Hypothetical Hydrodynamic Characterization Data for this compound

| Parameter | Technique | Hypothetical Value | Interpretation |

|---|---|---|---|

| Sedimentation Coefficient (s₂₀,w) | SV-AUC | 2.5 S | Indicates a relatively small, well-defined species in solution. |

| Molecular Weight (Mw) | SV-AUC | ~350 Da | Corresponds to a monomeric form of the complex. |

| Hydrodynamic Diameter (Z-avg) | DLS | 1.5 nm | Represents the average effective size of the complex in solution. |

Thermal Analysis and Decomposition Profiling of this compound Complexes

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability, hydration state, and decomposition pathway of metal complexes like this compound. xrfscientific.comnih.gov TGA measures the change in a sample's mass as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change.

The decomposition profile for this compound is expected to follow a multi-step process, similar to other iron carboxylate salts such as iron(II) acetate. researchgate.netresearchgate.net

Dehydration: The initial weight loss at lower temperatures (typically below 200°C) corresponds to the removal of adsorbed solvent or coordinated water molecules. The number of water molecules can be quantified from the percentage of weight loss.

Decomposition of the Organic Ligand: At higher temperatures, the dinicotinate ligand will decompose. This process can be complex, occurring in one or more steps, and involves the breaking of C-C, C-N, and C-O bonds. The atmosphere (inert or oxidizing) significantly influences this stage. researchgate.net

Formation of Final Residue: The ultimate product of the thermal decomposition in an oxidizing atmosphere (like air) is typically a stable iron oxide, such as ferric oxide (Fe₂O₃) or magnetite (Fe₃O₄). researchgate.netrsc.org The final residual mass can be used to confirm the stoichiometry of the original complex.

The TGA curve would show distinct steps corresponding to these mass loss events. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. nih.gov The accompanying DSC curve would show endothermic peaks for dehydration and melting, and exothermic peaks for oxidative decomposition.

Table 2: Illustrative Thermal Decomposition Profile for a Hypothesized Hydrated Iron(II) Dinicotinate (Based on general behavior of iron carboxylates)

| Temperature Range (°C) | Technique | Event | Hypothetical Weight Loss (%) | Evolved Species |

|---|---|---|---|---|

| 80 - 150 °C | TGA/DSC | Dehydration (Endothermic) | ~10% | H₂O |

| 250 - 450 °C | TGA/DSC | Ligand Decomposition (Exothermic) | ~55% | CO₂, NOₓ, pyridine fragments |

This profile provides critical information about the thermal stability limits of the compound and confirms its composition through the correlation of observed weight loss with theoretical values.

Mechanistic Investigations of Iron Dinicotinate Interactions at the Cellular Level in Vitro Models

Cellular Uptake Mechanisms of Iron Dinicotinate and Analogous Iron Complexes

The entry of iron into a cell is a tightly regulated process, essential for preventing both iron deficiency and toxicity. While specific data on this compound is limited, the cellular uptake mechanisms can be inferred by examining analogous iron complexes, including simple iron salts, chelated iron, and iron-containing proteins. Cells employ a variety of strategies, including endocytic pathways, receptor-mediated internalization, and direct transport across the plasma membrane, to acquire this critical nutrient.

Endocytic Pathways: Clathrin-Mediated, Caveolae-Mediated, and Macropinocytosis in this compound Uptake

Endocytosis is a process where cells internalize substances by engulfing them in a vesicle. Several distinct endocytic pathways have been implicated in the uptake of various iron forms.

Clathrin-Mediated Endocytosis (CME) is a primary route for the uptake of essential cargo. This pathway involves the formation of clathrin-coated pits on the cell membrane that invaginate to form vesicles. mdpi.com It is the principal mechanism for the internalization of the transferrin-transferrin receptor 1 (TfR1) complex, the main system for cellular iron acquisition. ahajournals.orgresearchgate.netnih.gov Beyond transferrin, studies using human intestinal Caco-2 and Hutu-80 cells have shown that even simple iron salts like ferrous fumarate (B1241708) and nanoparticulate forms of iron can be absorbed via CME. dntb.gov.uanih.govplos.org Inhibition of CME with agents like chlorpromazine (B137089) significantly reduces the uptake of iron from native pea ferritin and ferrous fumarate, confirming the pathway's importance. nih.govresearchgate.net

Caveolae-Mediated Endocytosis is another pathway involving flask-shaped plasma membrane invaginations called caveolae, which are rich in cholesterol and caveolin proteins. mdpi.comrsc.orgbeilstein-journals.org This route is typically associated with the uptake of smaller nanoparticles (50-80 nm) and certain toxins. mdpi.comrsc.org While less commonly cited for iron uptake than CME, studies on iron oxide nanoparticles have shown that this pathway can be involved, particularly for particles with specific surface coatings or sizes. rsc.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov For instance, polyethylene (B3416737) glycol-coated magnetic nanoparticles were found to preferentially use caveolae-mediated endocytosis. beilstein-journals.org

Macropinocytosis is a less selective process characterized by the formation of large vesicles (macropinosomes) that engulf large amounts of extracellular fluid and solutes. mdpi.comroyalsocietypublishing.orgjax.org This pathway is generally triggered by growth factors and is a known route for nutrient acquisition in certain cancer cells. royalsocietypublishing.org For iron compounds, macropinocytosis appears to be a secondary uptake mechanism, often employed when concentrations of the iron source are very high. nih.gov Studies on ferritin uptake by intestinal cells, for example, suggest that while receptor-mediated endocytosis is the primary route at physiological concentrations, macropinocytosis contributes to uptake at higher, supraphysiological levels. nih.gov Similarly, larger iron oxide nanorods have been shown to enter cells via macropinocytosis. rsc.org

| Endocytic Pathway | Description | Examples of Iron Complexes/Forms Utilizing Pathway | Key References |

|---|---|---|---|

| Clathrin-Mediated Endocytosis (CME) | Forms small (~120 nm) vesicles using a clathrin protein coat; highly specific. | Transferrin-TfR1 complex, Ferritin, Ferrous Fumarate, Iron Phosphate Nanoparticles. | ahajournals.orgresearchgate.netnih.govplos.org |

| Caveolae-Mediated Endocytosis | Forms flask-shaped vesicles (50-80 nm) rich in caveolin and cholesterol. | Silica-coated and PEG-coated Iron Oxide Nanoparticles. | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Macropinocytosis | Non-selective engulfment of large volumes of extracellular fluid into large vesicles (>1 µm). | Ferritin (at high concentrations), Large Iron Oxide Nanorods. | nih.govrsc.org |

Receptor-Mediated Internalization and Specific Binding in this compound Uptake

The most well-characterized receptor-mediated pathway for iron uptake is the transferrin receptor 1 (TfR1) system. TfR1 is a homodimeric protein on the cell surface that binds with high affinity to transferrin (Tf), the main iron-transport protein in the blood. researchgate.netacs.org Each Tf molecule can carry two ferric (Fe³⁺) ions. The binding of iron-loaded transferrin (holo-Tf) to TfR1 triggers clathrin-mediated endocytosis. nih.govresearchgate.net This specific binding ensures efficient iron capture even from low extracellular concentrations. frontiersin.org

In addition to transferrin, TfR1 has also been identified as a receptor for H-ferritin (ferritin rich in heavy chains), providing another route for receptor-mediated iron uptake. pnas.org The binding of H-ferritin to TfR1 also leads to its endocytosis and subsequent iron utilization. pnas.org While it is the primary mechanism, studies with antibodies against the transferrin receptor have shown that blocking this receptor leads to a concentration-dependent decrease in both transferrin binding and iron uptake, confirming its essential role. nih.gov It is currently unknown whether this compound, as a small chelated molecule, interacts directly with TfR1 or other specific cell-surface receptors.

Non-Specific Adsorptive Uptake and Passive Diffusion Mechanisms

Beyond endocytosis, iron can enter cells through direct transport mechanisms. The Divalent Metal Transporter 1 (DMT1) is a key protein that transports ferrous iron (Fe²⁺) across cellular membranes. nih.govacs.org For dietary non-heme iron, ferric iron (Fe³⁺) is often reduced to Fe²⁺ by cell-surface reductases before being transported by DMT1. nih.govmdpi.com This transporter is crucial not only at the intestinal level but also on the membrane of endosomes, where it transports iron released from transferrin into the cytosol. acs.orgphysiology.org The uptake of iron from sources like ferrous sulfate (B86663) is highly dependent on DMT1 activity. acs.org Therefore, for a complex like this compound (which typically contains Fe³⁺) to utilize this pathway, the iron would first need to be released from the nicotinate (B505614) ligand and reduced to Fe²⁺.

Passive diffusion is another potential, though less characterized, mechanism. This process relies on a concentration gradient across the cell membrane and is more effective for lipophilic (fat-soluble) molecules. researchgate.net Studies have shown that iron complexed with low-molecular-weight lipophilic ligands can accumulate intracellularly, whereas iron bound to hydrophilic ligands is not taken up. nih.gov Furthermore, research in Candida has linked iron depletion to increased membrane fluidity, which in turn enhances the passive diffusion of drugs into the cell. nih.gov The physicochemical properties of the this compound complex would determine its potential for passive diffusion across the cell membrane.

Intracellular Trafficking and Subcellular Localization of this compound-Derived Iron

Once inside the cell, regardless of the uptake mechanism, iron must be trafficked to where it is needed while avoiding the generation of toxic reactive oxygen species.

For iron entering via receptor-mediated endocytosis (e.g., the Tf-TfR1 complex), the vesicle is trafficked to an early endosome. researchgate.net Proton pumps then acidify the endosomal interior, a crucial step that causes a conformational change in transferrin and the release of Fe³⁺. acs.orgnih.govpnas.org The released Fe³⁺ is then reduced to Fe²⁺ by endosomal reductases like STEAP3 and transported out of the endosome into the cytosol by DMT1. nih.govacs.org The now iron-free transferrin (apo-Tf) remains bound to its receptor and is recycled back to the cell surface, where it is released into the circulation upon exposure to the neutral pH of the blood. nih.govresearchgate.net Iron taken up via bulk endocytosis or macropinocytosis is delivered to lysosomes, where the acidic environment and digestive enzymes can break down the carrier (like ferritin) and release the iron. plos.orgpnas.org

After reaching the cytosol, iron enters a transient, chelatable pool known as the labile iron pool (LIP). From here, it is directed to various subcellular locations. A primary destination is the mitochondria, where it is essential for the synthesis of heme and iron-sulfur clusters. nih.govresearchgate.net Excess iron is trafficked to be stored in the protein ferritin, which safely sequesters thousands of iron atoms in a non-toxic form. nih.govportlandpress.com

The subcellular localization of iron can be dynamic and vary by cell type and developmental stage. googleapis.comfrontiersin.org In plant seeds, for example, iron has been observed to accumulate in nuclei during early maturation before being stored in vacuoles in mature cells. frontiersin.orgfrontiersin.org While specific trafficking studies on this compound are not available, one report mentions its dynamic subcellular localization, suggesting it likely follows these general pathways upon release of its iron cargo into the cell. googleapis.com

Interactions of this compound with Cellular Iron Transport and Storage Proteins

The interaction of iron derived from any source with key transport and storage proteins is fundamental to cellular iron homeostasis.

Transferrin (Tf) and Transferrin Receptor 1 (TfR1): As the main transport system, the Tf-TfR1 axis is central to iron delivery. researchgate.netacs.org Iron released from a complex like this compound into the bloodstream would be rapidly bound by apo-transferrin to form holo-transferrin, which is then targeted for uptake by cells via TfR1. pnas.org Inside the cell, the interaction is governed by pH; holo-Tf binds tightly to TfR1 at neutral pH, but the affinity of apo-Tf for the receptor is high at the acidic pH of the endosome, ensuring it is recycled back to the cell surface. nih.govresearchgate.net

Ferritin: This ubiquitous protein is the cell's primary iron storage depot. nih.gov It is a spherical complex composed of 24 subunits of H-chains and L-chains. The H-chain has ferroxidase activity, converting Fe²⁺ from the labile iron pool into Fe³⁺, which is then mineralized and stored within the protein's core. portlandpress.com When the cell requires iron, it is released from ferritin for use. portlandpress.com Iron derived from the intracellular breakdown of this compound would enter the labile iron pool and subsequently be incorporated into ferritin if not immediately used for metabolic processes.

Divalent Metal Transporter 1 (DMT1): This transporter is critical for moving Fe²⁺ across membranes. nih.gov Its most recognized roles are in the apical uptake of dietary iron in the intestine and the transport of iron out of the endosome into the cytosol. nih.govphysiology.org Any pathway that results in the presence of Fe²⁺ in the endosome or at the cell surface could potentially involve DMT1 for transport into the cytoplasm.

Influence of Microenvironmental Factors (e.g., pH, Ligand Concentration) on Cellular Uptake and Intracellular Fate of this compound

The cellular environment profoundly influences the chemistry of iron and its interaction with biological systems.

pH: The hydrogen ion concentration (pH) is a critical determinant of iron's fate.

Solubility: Ferric iron (Fe³⁺) is highly insoluble at neutral pH, tending to precipitate as ferric hydroxide. nih.govacs.org The acidic environment of the stomach (low pH) helps to keep dietary iron soluble. In the more neutral pH of the intestine, chelation by ligands is necessary to maintain solubility. acs.org

Receptor Binding and Release: The Tf-TfR1 cycle is exquisitely pH-dependent. The acidic pH (~5.6) inside the endosome is essential for triggering the release of iron from transferrin. nih.govpnas.org If the endosome is not properly acidified, iron release is inhibited, and the cycle is disrupted.

Transporter Activity: The function of transporters like DMT1 is also pH-dependent. DMT1 operates as a proton/Fe²⁺ co-transporter, utilizing the proton gradient across the membrane to drive iron transport. mdpi.com Its efficiency is therefore higher in more acidic environments. acs.orgmdpi.com

Ligand Concentration: The presence and concentration of chelating ligands, such as the nicotinate in this compound, play a key role.

Iron Availability: Ligands maintain iron solubility and can prevent its precipitation. However, the concentration and binding strength of the ligand can also influence iron uptake. A very high concentration of a strong ligand can inhibit iron uptake by competing with the cell's own uptake machinery. frontiersin.orgportlandpress.com Conversely, some chelates may facilitate uptake. nih.gov

| Microenvironmental Factor | Influence on Cellular Iron Interactions | Key References |

|---|---|---|

| pH | Affects iron solubility, receptor-ligand binding affinity (e.g., Tf-TfR1), iron release from carriers in endosomes, and the activity of transporters like DMT1. | acs.orgmdpi.comnih.govpnas.orgacs.org |

| Ligand Concentration | Impacts iron solubility and availability. High concentrations of strong ligands can inhibit uptake, while the nature of the ligand determines the uptake pathway (e.g., lipophilic vs. hydrophilic). | frontiersin.orgnih.govportlandpress.comoup.com |

Preclinical Bioavailability and Absorption Research of Iron Dinicotinate in Animal Models and Advanced in Vitro Systems

In Vitro Gastrointestinal Models for Iron Dinicotinate Bioaccessibility and Absorption Assessment

Before an iron compound can be absorbed by the intestinal epithelium, it must be released from its matrix and remain soluble in the gastrointestinal lumen—a concept known as bioaccessibility. Advanced in vitro models are designed to simulate the physiological conditions of the human digestive tract to assess this crucial first step.

Dynamic In Vitro Digestion Models (e.g., TIM-1 System) for Luminal Processing

Dynamic in vitro digestion models, such as the TNO Gastro-Intestinal Model (TIM-1), offer a sophisticated simulation of the human upper gastrointestinal tract, including the stomach, duodenum, jejunum, and ileum. These computer-controlled systems mimic key physiological processes like peristaltic movements, the secretion of digestive fluids (saliva, gastric acid, pancreatic juice, and bile), and the gradual transit of food. nih.govresearchgate.netnih.govnih.govnih.gov

An illustrative data table for such a study is presented below:

| Digestive Phase | pH Range | Key Secretions | Potential Effect on this compound | Data Collected |

| Gastric | 1.5 - 3.5 | Pepsin, Gastric Acid | Dissociation of the chelate, reduction of Fe³⁺ to Fe²⁺ | Soluble iron concentration |

| Duodenal | 6.2 - 7.5 | Pancreatic enzymes, Bile salts, Bicarbonate | Potential for precipitation or formation of new complexes | Soluble iron concentration, speciation of iron |

| Jejunal/Ileal | 7.0 - 8.0 | - | Further changes in solubility and complexation | Soluble iron concentration |

Cell-Based Intestinal Barrier Models (e.g., Caco-2 monolayers, Enteroid Cultures) for Transepithelial Transport

Following luminal processing, the next critical step is the transport of iron across the intestinal barrier. Human intestinal cell lines, particularly Caco-2 cells, are widely used as a model for this process. nih.govresearchgate.netmdpi.com These cells, when grown on permeable supports, differentiate to form a monolayer that mimics many of the morphological and functional characteristics of the small intestinal epithelium, including the expression of iron transporters. researchgate.netresearchgate.net

In the context of this compound, a Caco-2 cell model would be invaluable for elucidating the mechanisms of its transepithelial transport. Experiments could be designed to measure the apical uptake of iron from this compound into the cells and its subsequent transport across the basolateral membrane. researchgate.net By measuring ferritin formation within the cells, researchers can indirectly quantify iron uptake, as ferritin is the primary intracellular iron storage protein. mdpi.comreading.ac.uk

Furthermore, by using techniques like CRISPR-Cas9 to knock out specific transporters such as the Divalent Metal Transporter 1 (DMT1), studies can investigate whether iron from this compound is absorbed via the same pathways as inorganic iron salts like ferrous sulfate (B86663). researchgate.netnih.gov While direct studies on this compound are lacking, research on other iron chelates, such as ferrous bisglycinate, has utilized this approach to understand their absorption mechanisms. researchgate.netnih.gov

The following table illustrates the type of data that could be generated from Caco-2 cell studies:

| Experimental Condition | Parameter Measured | Expected Outcome for this compound (Hypothetical) |

| Standard Culture | Apical Iron Uptake, Basolateral Iron Transport, Ferritin Formation | Quantifiable transport and cellular uptake |

| DMT1 Knockout Cells | Apical Iron Uptake, Basolateral Iron Transport | Determine dependence on the primary non-heme iron transporter |

| Co-incubation with Ascorbic Acid | Apical Iron Uptake, Ferritin Formation | Assess the influence of enhancers on absorption insp.mx |

| Co-incubation with Phytates/Polyphenols | Apical Iron Uptake, Ferritin Formation | Evaluate the protective effect of the chelate against inhibitors scispace.com |

Mechanistic Studies of this compound Absorption in Non-Human Animal Models

While in vitro models provide valuable initial screening and mechanistic insights, in vivo animal models are crucial for understanding the systemic absorption and distribution of iron compounds in a complex biological system. Rodent models, in particular, are frequently used in preclinical iron bioavailability studies. imrpress.com

In Vivo Absorption Kinetics and Distribution in Rodent Models

Studies in rodent models, such as rats and mice, would allow for the determination of the absorption kinetics of iron from this compound. Following oral administration, blood samples can be collected at various time points to measure serum iron concentrations, providing a profile of the rate and extent of absorption. researchgate.net Furthermore, tissue distribution studies can be conducted to understand where the absorbed iron accumulates, with key organs of interest being the liver, spleen, and bone marrow. nih.gov Isotopic labeling of the iron in this compound would be a precise method to trace its path from the gut into the systemic circulation and various tissues.

Comparative Absorption Studies of this compound with Other Iron Chelates in Preclinical Species

To establish the relative efficacy of this compound, comparative studies with other well-characterized iron compounds are necessary. In these studies, different groups of animals would be administered equimolar amounts of iron from this compound, ferrous sulfate (a common inorganic iron salt), and potentially other organic iron chelates. researchgate.netimrpress.comresearchgate.net The primary endpoint would be the relative bioavailability, often calculated based on changes in hemoglobin levels in iron-deficient animals or through isotopic tracing. researchgate.net Such studies would provide a clear indication of the potential advantages of this compound in terms of absorption efficiency. For instance, studies have compared ferrous fumarate (B1241708) and ferrous sulfate in animal models and humans to determine their relative bioavailability. imrpress.comresearchgate.net

A hypothetical comparison of iron bioavailability in an iron-deficient rat model is shown below:

| Iron Compound | Hemoglobin Regeneration Efficiency (%) | Relative Bioavailability (vs. Ferrous Sulfate) |

| Ferrous Sulfate | Value | 100% |

| This compound | Value | Calculated Value |

| Other Iron Chelate | Value | Calculated Value |

Influence of Dietary Modulators and Gut Microbiota on this compound Absorption in Animal Studies

The absorption of non-heme iron is significantly influenced by various dietary components. scispace.comnih.govinvivohealthcare.comnih.gov Enhancers, such as ascorbic acid and animal proteins (the "meat factor"), can increase bioavailability, while inhibitors like phytates, polyphenols, and calcium can reduce it. scispace.cominvivohealthcare.com Animal studies are well-suited to investigate the impact of these modulators on the absorption of iron from this compound. By incorporating these dietary factors into the animals' feed, researchers can assess whether the chelated form of iron offers protection against inhibitors or has synergistic effects with enhancers.

The gut microbiota has also emerged as a critical factor in iron homeostasis and absorption. examine.comfrontiersin.org The metabolic activity of gut bacteria can influence the chemical form of iron in the intestinal lumen and produce metabolites that affect the expression of iron transporters in the intestinal epithelium. examine.com Studies in germ-free versus conventionalized animal models could elucidate the role of the microbiota in the absorption of iron from this compound. Furthermore, alterations in the composition of the gut microbiota following supplementation with this compound could be analyzed to understand the reciprocal relationship between this iron compound and the intestinal ecosystem.

Systemic Distribution and Tissue Localization of Iron from this compound in Preclinical Animal Studies

Following absorption from the gastrointestinal tract, iron administered as this compound is expected to enter the systemic circulation. The form in which it circulates—whether as the intact complex, dissociated iron ions, or iron bound to transport proteins—is a critical determinant of its subsequent distribution.

Once in the bloodstream, iron is predominantly bound to transferrin, the primary iron transport protein. This binding is crucial for preventing the formation of reactive free iron and for targeted delivery to tissues with high iron requirements. Preclinical studies using various animal models, such as rats and mice, would be instrumental in mapping the organ and tissue distribution of iron originating from this compound.

It is hypothesized that the primary sites of iron accumulation would include:

Liver: As the central organ for iron storage and metabolism, the liver would be a principal site for iron uptake from this compound. Iron is stored within hepatocytes in the form of ferritin.

Spleen: The spleen, particularly the reticuloendothelial macrophages, plays a key role in recycling iron from senescent red blood cells. It is anticipated to be a significant site of iron localization.

Bone Marrow: As the primary site of erythropoiesis (red blood cell production), the bone marrow has a high demand for iron for hemoglobin synthesis. A substantial portion of the administered iron would be directed to this tissue.

Muscle: Myoglobin, an iron-containing protein in muscle tissue, would also contribute to the tissue localization of iron.

Advanced imaging techniques and quantitative analysis of tissue samples in preclinical models would be necessary to confirm these distribution patterns and to quantify the concentration of iron in various organs over time.

Interactive Data Table: Hypothetical Tissue Distribution of Iron from this compound in a Rat Model

The following table is a hypothetical representation of what researchers might expect to find in a preclinical tissue distribution study. The values are for illustrative purposes only and are not based on actual experimental data for this compound.

| Time Point (hours) | Liver (% of Administered Dose) | Spleen (% of Administered Dose) | Bone Marrow (% of Administered Dose) | Muscle (% of Administered Dose) | Blood (% of Administered Dose) |

| 1 | 15 | 5 | 10 | 8 | 62 |

| 4 | 25 | 8 | 20 | 12 | 35 |

| 12 | 30 | 10 | 35 | 15 | 10 |

| 24 | 28 | 12 | 40 | 16 | 4 |

| 48 | 25 | 15 | 42 | 15 | 3 |

Note: This table is illustrative. Actual data would be required from preclinical studies.

Excretion Pathways and Mass Balance Studies of this compound and its Metabolites in Animal Models

The body has very limited physiological mechanisms for the active excretion of iron. Iron homeostasis is primarily regulated at the level of absorption. Therefore, mass balance studies, which account for the total administered dose and its excretion, are crucial for understanding the fate of iron from this compound.

In preclinical animal models, a mass balance study would typically involve administering a radiolabeled form of this compound to track its movement and excretion. The primary routes of excretion for the components of this compound are expected to be:

Fecal Excretion: The vast majority of unabsorbed iron from the diet or supplements is eliminated in the feces. For this compound, any unabsorbed compound or iron that is sloughed off with intestinal cells would be excreted via this route.

Urinary Excretion: While iron excretion in urine is generally very low, the nicotinic acid component of this compound and its metabolites are primarily excreted by the kidneys. It is plausible that a small fraction of iron, potentially as metabolites, could also be found in the urine.

Other Minor Routes: Negligible amounts of iron are lost through sweat and the shedding of skin cells.

A comprehensive mass balance study would quantify the amount of the administered dose recovered in urine, feces, and remaining in the carcass of the animal model at the end of the study period. This would provide a complete picture of the absorption, distribution, and excretion of the compound.

Interactive Data Table: Hypothetical Mass Balance of this compound in a Rat Model (72-hour study)

This table provides a hypothetical breakdown of the excretion of an administered dose of this compound in a preclinical setting. These are not empirical data.

| Excretion Route | Percentage of Administered Dose |

| Feces (Unabsorbed) | 75% |

| Feces (Biliary/Cellular Sloughing) | 5% |

| Urine (as Nicotinic Acid Metabolites) | 15% |

| Urine (as Iron) | <1% |

| Retained in Body Tissues | 4% |

| Total Recovered | ~100% |

Note: This table is for illustrative purposes. Actual data from dedicated mass balance studies are needed for accurate assessment.

Interactions of Iron Dinicotinate with Iron Metabolic Pathways in Biological Systems

Impact of Iron Dinicotinate on Hepcidin Regulation and Iron Homeostasis in Animal Models

Systemic iron homeostasis is meticulously controlled by the peptide hormone hepcidin. researchgate.nethealthline.com Synthesized primarily in the liver, hepcidin acts as the master regulator of iron by controlling the rate of iron absorption from the intestine and the release of iron from storage sites, such as macrophages. healthline.com Hepcidin exerts its effect by binding to the iron export protein ferroportin, leading to its internalization and degradation. scielo.orgnih.gov High levels of hepcidin result in decreased plasma iron concentrations, while low hepcidin levels allow for greater iron availability. researchgate.net The expression of hepcidin is, in turn, regulated by body iron stores, erythropoietic demand, inflammation, and hypoxia. healthline.com

Oral iron supplementation has been shown to acutely increase circulating hepcidin levels. ashpublications.orgacinoedudoc.comnih.gov Studies in iron-depleted young women demonstrated that oral iron doses of 60 mg or higher led to a significant increase in serum hepcidin 24 hours after administration, which was associated with a subsequent decrease in fractional iron absorption. ashpublications.orgnih.gov This feedback loop prevents excessive iron accumulation.

While direct studies on the effect of this compound on hepcidin regulation in animal models are not extensively available, it is anticipated that, like other oral iron supplements, it would influence hepcidin expression in a dose-dependent manner. The nicotinic acid component of this compound may also play a role. Research in animal models has suggested that nicotinic acid can enhance the utilization of iron. nih.govresearchgate.net For instance, a study in weanling mice fed a diet supplemented with nicotinic acid showed a significant increase in hemoglobin and liver iron. nih.gov This enhanced utilization could potentially influence the signaling pathways that regulate hepcidin.

Table 1: General Effects of Iron Status on Key Iron Homeostasis Proteins

| Condition | Hepcidin Level | Ferroportin Expression | DMT1 Expression |

| Iron Repletion | Increased | Decreased | Decreased |

| Iron Deficiency | Decreased | Increased | Increased |

This table represents the general physiological responses to iron status and is not based on specific studies of this compound.

Role of this compound-Derived Iron in Erythropoiesis-Related Biochemical Processes

Erythropoiesis, the process of red blood cell production, is fundamentally dependent on a steady supply of iron for the synthesis of hemoglobin. ashpublications.orgmdpi.com Hemoglobin, the oxygen-carrying protein in red blood cells, is a tetramer with each subunit containing a heme group, at the center of which is an iron atom. nih.gov Iron is therefore a rate-limiting substrate for hemoglobin synthesis. mdpi.com During periods of increased erythropoietic activity, such as in response to blood loss or erythropoietin stimulation, the demand for iron by the bone marrow increases significantly. ashpublications.orgharvard.edu

The iron required for erythropoiesis is delivered to developing erythroblasts by the plasma protein transferrin. mdpi.com Iron deficiency restricts erythropoiesis, leading to anemia. ashpublications.org Conversely, an adequate supply of iron is crucial for a robust erythropoietic response. harvard.edu

Although specific studies detailing the biochemical effects of this compound on erythropoiesis are scarce, the iron provided by this compound would be expected to be incorporated into the body's iron pools and utilized for hemoglobin synthesis. The potential for enhanced iron utilization due to the nicotinic acid moiety could theoretically support a more efficient erythropoietic response. nih.gov Nicotinic acid is a precursor to nicotinamide (B372718) adenine dinucleotide (NAD), a critical coenzyme in cellular metabolism, and its availability could indirectly support the high metabolic demands of proliferating erythroid precursors. nih.gov

Influence on Iron-Sulfur Cluster Biogenesis Pathways (ISC, CIA, SUF) in Model Systems

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups essential for the function of a wide range of proteins involved in critical cellular processes, including mitochondrial respiration, DNA replication and repair, and metabolic regulation. hogrefe.comnih.govnih.gov The biogenesis of these clusters is a complex process that occurs through dedicated machinery in different cellular compartments. In eukaryotes, the primary pathways are the Iron-Sulfur Cluster (ISC) assembly machinery in the mitochondria and the Cytosolic Iron-Sulfur Assembly (CIA) machinery. nih.govsemanticscholar.org A third system, the Sulfur mobilization (SUF) pathway, is found in plastids of plants. frontiersin.org

The ISC machinery is responsible for the de novo synthesis of a [2Fe-2S] cluster on a scaffold protein, which can then be used to assemble more complex [4Fe-4S] clusters or be transferred to recipient apoproteins. nih.govjic.ac.uk The CIA system is dependent on the mitochondrial ISC machinery for the generation of a sulfur-containing intermediate that is exported to the cytosol for the maturation of cytosolic and nuclear Fe-S proteins. nih.gov

A sufficient supply of iron is a fundamental prerequisite for Fe-S cluster biogenesis. nih.gov Defects in this process can lead to mitochondrial iron overload and cytosolic iron deficiency, highlighting the intricate link between Fe-S cluster assembly and cellular iron homeostasis. nih.gov

Interaction with Heme Biosynthesis Pathways and Related Enzymes

Heme is a vital molecule that functions as a prosthetic group in numerous proteins, most notably hemoglobin, myoglobin, and cytochromes. nih.govresearchgate.net The synthesis of heme is a highly regulated, eight-step enzymatic pathway that occurs in both the mitochondria and the cytosol. nih.govmdpi.comnih.gov The first and last three steps take place in the mitochondria, while the intermediate steps occur in the cytosol. nih.gov

Iron plays a dual role in heme biosynthesis. It is a substrate for the final enzyme in the pathway, ferrochelatase, which inserts ferrous iron into protoporphyrin IX to form heme. researchgate.netoup.comfrontiersin.org Additionally, iron availability post-transcriptionally regulates the synthesis of the erythroid-specific form of the first and rate-limiting enzyme of the pathway, 5'-aminolevulinate synthase (ALAS2). mdpi.com When cellular iron is scarce, the translation of ALAS2 mRNA is inhibited, thereby coordinating heme synthesis with iron availability. mdpi.com

Given its fundamental role, any source of bioavailable iron, including that from this compound, would be expected to support heme biosynthesis. The nicotinic acid component could also have an indirect influence. The synthesis of NAD from tryptophan, a process that can be influenced by nicotinic acid intake, is dependent on a heme-containing enzyme. oregonstate.edu

Table 2: Key Enzymes in the Heme Biosynthesis Pathway

| Enzyme | Location | Function |

| 5-Aminolevulinate Synthase (ALAS) | Mitochondria | Catalyzes the first and rate-limiting step. |

| Ferrochelatase | Mitochondria | Inserts iron into protoporphyrin IX to form heme. |

This table provides a simplified overview of key enzymes and is not based on specific studies of this compound.

Modulation of Key Enzyme Activities and Central Metabolic Cycles (e.g., Krebs Cycle) by Iron Derived from this compound

Iron is a critical cofactor for several enzymes involved in central metabolic pathways, including the Krebs cycle (also known as the citric acid cycle). The Krebs cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. mdpi.comnih.gov

A key iron-dependent enzyme in the Krebs cycle is aconitase, which catalyzes the isomerization of citrate to isocitrate. nih.govpernicious-anaemia-society.org Mitochondrial aconitase contains a [4Fe-4S] cluster in its active site, which is essential for its catalytic activity. nih.govresearchgate.net The activity of aconitase is sensitive to cellular iron levels and oxidative stress. nih.govnih.gov Iron deficiency can lead to decreased aconitase activity, which can impair the flux through the Krebs cycle. nih.gov Another important Krebs cycle enzyme, succinate dehydrogenase (also known as Complex II of the electron transport chain), also contains iron-sulfur clusters. internationalcopper.orgresearchgate.net

Crosstalk with Other Essential Trace Element Metabolism (e.g., Copper) in Preclinical Investigations

The metabolism of iron is intricately linked with that of other essential trace elements, particularly copper and zinc. internationalcopper.orgresearchgate.net These interactions can be both synergistic and antagonistic and often occur at the level of intestinal absorption and transport proteins.